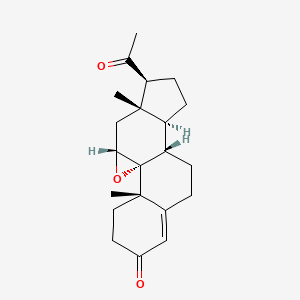

9,11alpha-Epoxypregn-4-ene-3,20-dione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H28O3 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(1R,2S,10S,11S,14S,15S,17R)-14-acetyl-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-5-one |

InChI |

InChI=1S/C21H28O3/c1-12(22)15-6-7-16-17-5-4-13-10-14(23)8-9-20(13,3)21(17)18(24-21)11-19(15,16)2/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21+/m1/s1 |

Clave InChI |

FFMULFMLARAIRH-OUZKAEIWSA-N |

SMILES |

CC(=O)C1CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C |

SMILES canónico |

CC(=O)C1CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C |

Origen del producto |

United States |

Synthetic Methodologies for 9,11α Epoxypregn 4 Ene 3,20 Dione

Chemo-Enzymatic and Total Synthesis Strategies

These strategies involve the construction of the steroidal framework and the introduction of its key functional groups through a combination of chemical reactions and enzymatic processes. While a complete total synthesis from non-steroidal precursors is complex, modern synthetic methods provide pathways to construct the core and functionalize it with high precision. rsc.org

The defining feature of the target molecule is the 9α,11α-epoxide. The formation of this group is typically achieved through the stereoselective epoxidation of a precursor containing a double bond between the C9 and C11 positions (a Δ⁹⁽¹¹⁾-steroid). The stereoselectivity of this reaction is crucial for obtaining the desired α-configuration of the epoxide.

Several methods exist for the epoxidation of steroidal alkenes. researchgate.net The choice of reagent and reaction conditions dictates the stereochemical outcome. For instance, the epoxidation of Δ⁵-steroids like cholesteryl acetate (B1210297) with peracetic acid generated in situ is a known procedure for creating epoxides. researchgate.net While this applies to the A and B rings, similar principles are used for the C-ring double bond at the 9,11-position. The general approach involves treating the Δ⁹⁽¹¹⁾-pregnadiene precursor with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which typically attacks the less hindered α-face of the steroid nucleus, yielding the desired 9α,11α-epoxide.

Table 1: Key Reactions in Stereoselective Epoxidation

| Reaction Type | Reagent/Method | Outcome |

|---|---|---|

| Peroxy Acid Epoxidation | m-CPBA | Stereoselective formation of the α-epoxide from a Δ⁹⁽¹¹⁾ precursor. |

| Intramolecular Functionalization | Diacetoxyiodobenzene/Iodine (Suarez Reagent) | Can be used to form ether linkages, including epoxides, from a suitably positioned alcohol, such as an 11α-hydroxysteroid. researchgate.net |

The synthesis requires the establishment of the complete pregnane (B1235032) skeleton (a C21 steroid) with its characteristic functionalities: the Δ⁴-3-one system in the A-ring and the acetyl group at C17. nih.gov In total synthesis, these features are built sequentially. In chemo-enzymatic or semisynthetic routes, they are often pre-existing or are introduced through specific modifications.

A common strategy involves starting with a C19 steroid (an androstane (B1237026) derivative) and constructing the C21 pregnane side chain. For example, 9α-hydroxyandrost-4-ene-3,17-dione, which can be derived from the bio-oxidation of phytosterols, is a key intermediate. researchgate.netnih.gov The pregnane side chain can be constructed at the C17 position using methods like the cyanohydrin procedure, followed by further chemical transformations to yield the 20-keto functionality. researchgate.netnih.gov Other modifications may involve the use of protecting groups, such as ketals, to temporarily block reactive sites like the C3 ketone while other parts of the molecule are being functionalized. google.com

Modern steroid synthesis increasingly relies on catalytic systems to improve efficiency and selectivity. These can include metal catalysts for C-C bond formation or redox reactions. While specific examples for the total synthesis of 9,11α-Epoxypregn-4-ene-3,20-dione are not prevalent in the reviewed literature, related total syntheses of complex cyclic molecules employ advanced catalytic methods. For instance, Rhodium(I)-catalyzed cycloaddition reactions have been used to construct complex polycyclic skeletons in the synthesis of other natural products like clovan-2,9-dione, demonstrating the power of metal catalysis in building core structures. pku.edu.cnpku.edu.cn

In the context of the target compound, catalytic oxidative processes are highly relevant for introducing oxygenated functions onto the steroid nucleus. researchgate.net For example, systems using H₂WO₄/H₂O₂ can generate peracetic acid in situ for epoxidation reactions. researchgate.net

Semisynthesis from Precursor Steroids

Semisynthesis, which starts from readily available natural steroids, is the most common and economically feasible approach for producing complex steroid derivatives.

Microorganisms and their enzymes are powerful tools in steroid synthesis, capable of performing highly specific and stereoselective reactions that are challenging to achieve with conventional chemistry. A critical step towards 9,11α-Epoxypregn-4-ene-3,20-dione is the introduction of a functional group at the C9 or C11 position.

A key biocatalytic transformation is the 9α-hydroxylation of androstenedione (B190577) or related steroid precursors using specific microbial strains. researchgate.net This process yields 9α-hydroxyandrostenedione, a pivotal intermediate. researchgate.netnih.gov This intermediate is itself derived from the microbial degradation of abundant natural precursors like phytosterols. researchgate.net This enzymatic hydroxylation provides a crucial handle for subsequent chemical modifications.

Starting from a biocatalytically produced intermediate like 9α-hydroxyandrostenedione, a sequence of chemical reactions is employed to complete the synthesis. A typical route involves two main stages:

Dehydration: The 9α-hydroxy group is eliminated to create the C9-C11 double bond. This dehydration reaction transforms the 9α-hydroxy steroid into a pregna-4,9(11)-diene-3,20-dione (B1250780) derivative. researchgate.netnih.gov

Epoxidation: As described in section 2.1.1, the newly formed C9-C11 double bond is then stereoselectively epoxidized to yield the final product, 9,11α-Epoxypregn-4-ene-3,20-dione.

This combination of a biocatalytic hydroxylation followed by chemical dehydration and epoxidation represents an efficient and widely practiced chemo-enzymatic strategy for accessing 9,11-functionalized steroids.

Table 2: Sample Semisynthetic Pathway

| Starting Material | Key Step | Intermediate/Product | Type of Transformation |

|---|---|---|---|

| Phytosterols | Side-chain cleavage | Androstenedione (AD) | Biocatalytic |

| Androstenedione | 9α-hydroxylation | 9α-Hydroxyandrostenedione | Biocatalytic researchgate.net |

| 9α-Hydroxyandrostenedione | Side-chain construction (e.g., cyanohydrin method) | 9α-Hydroxypregn-4-ene-3,20-dione derivative | Chemical nih.gov |

| 9α-Hydroxypregn-4-ene-3,20-dione | Dehydration | Pregna-4,9(11)-diene-3,20-dione | Chemical nih.gov |

Optimization and Novel Route Development in 9,11α-Epoxypregn-4-ene-3,20-dione Synthesis

Efforts to refine the synthesis of 9,11α-Epoxypregn-4-ene-3,20-dione have centered on improving existing chemical routes and pioneering innovative chemoenzymatic and biocatalytic strategies. These advancements aim to increase yields, reduce the number of steps, and minimize the use of hazardous reagents.

A key precursor in many synthetic pathways is 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), a product often derived from the bio-oxidative degradation of phytosterols. researchgate.netnih.gov The development of efficient methods to produce key intermediates from readily available and inexpensive starting materials is a significant focus in the field. researchgate.net

One patented approach for the preparation of 9,11-epoxy steroids involves multiple novel reaction schemes and process steps. This includes the preparation of intermediates that can be converted to the final epoxy steroid. For instance, compounds with a C-9 and C-11 double bond can be subjected to epoxidation. google.com Another related patent describes a process for preparing 9,11β-epoxide steroids, which involves the formation of a 9α-bromo-11β-formate or 9α-chloro-11β-formate steroid intermediate. This intermediate is then treated with a strong base to yield the corresponding 9,11β-epoxy steroid. google.com While this produces a different stereoisomer, the general strategy of forming a halohydrin followed by intramolecular cyclization is a common and optimizable route for epoxide formation in steroid chemistry.

The quest for more sustainable and efficient synthetic routes has led to the exploration of biocatalysis. Chemoenzymatic strategies are gaining prominence as they offer high selectivity and milder reaction conditions. For example, the use of 3-ketosteroid 9α-hydroxylase (KSH), a Rieske oxygenase, has been instrumental in the synthesis of 9,10-secosteroids through 9α-hydroxylation and subsequent fragmentation. rsc.orgnih.gov While not directly yielding the target epoxide, this highlights the potential of enzymes to perform specific hydroxylations on the steroid nucleus, a key step towards forming the epoxide ring.

Research into the microbial transformation of progesterone (B1679170) and its derivatives has also shown promise. Strains of filamentous fungi have been used to carry out specific hydroxylations. For instance, Isaria farinosa has been shown to transform 11α-hydroxyprogesterone and 16α,17α-epoxyprogesterone into various hydroxylated derivatives. nih.gov Such biotransformations could be harnessed and optimized for the synthesis of 9,11α-Epoxypregn-4-ene-3,20-dione.

Table 1: Research Findings on the Synthesis of Related Steroid Intermediates

| Starting Material | Key Transformation/Enzyme | Product | Yield/Productivity | Reference |

|---|---|---|---|---|

| Phytosterols | Mycobacterium fortuitum (genetically modified) | 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD) | 12.21 g/L (83.74% molar yield) | nih.gov |

| 9α-hydroxyandrostenedione | Chemical synthesis (multi-step) | 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | >46% | researchgate.netnih.gov |

| Dienone steroids | 3-ketosteroid 9α-hydroxylase (KSH) | 9,10-secosteroid products | 87-97% | rsc.org |

| Non-dienone steroids | 3-ketosteroid 9α-hydroxylase (KSH) | C-9α hydroxylated products | 64-94% | rsc.org |

| 11α-hydroxyprogesterone | Isaria farinosa KCh KW1.1 | 6β,11α-dihydroxyprogesterone | - | nih.gov |

| 16α,17α-epoxyprogesterone | Isaria farinosa KCh KW1.1 | 6β-hydroxy-16α,17α-epoxyprogesterone and 6β,11α-dihydroxy-16α,17α-epoxyprogesterone | - | nih.gov |

Biosynthetic Pathways and Metabolic Interconversions of 9,11α Epoxypregn 4 Ene 3,20 Dione

Enzymatic Formation Mechanisms of the 9,11α-Epoxide Bridge

The introduction of the 9,11α-epoxide is a critical step, typically occurring on a steroid precursor that already possesses a double bond between carbons 9 and 11. This transformation is catalyzed by specific enzymes that ensure the correct positioning and orientation of the epoxide ring.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide variety of compounds, including steroids. nih.govnih.gov While they are most famous for their ability to catalyze hydroxylation reactions, many P450 enzymes also exhibit other oxidative capabilities, including epoxidation, dehydrogenation, and dealkylation. nih.govacs.org The study of these less common, or "occult," activities is a key aspect of combinatorial biosynthesis. nih.govacs.org

The formation of an epoxide bridge, such as the one in 9,11α-Epoxypregn-4-ene-3,20-dione, from a Δ9(11)-unsaturated steroid precursor is an oxidative reaction consistent with the function of CYP monooxygenases. nih.gov For instance, certain steroidogenic P450s, like CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase), which typically act on saturated portions of the pregnane (B1235032) molecule, have been shown to possess epoxidation capabilities when presented with unsaturated substrates. nih.govacs.org Fungal P450 systems are also well-known for their ability to perform a variety of steroid modifications, including epoxidation. researchgate.net

Enzymatic reactions are characterized by their high degree of specificity, and the epoxidation of steroids is no exception. Regioselectivity ensures that the epoxide is formed at the correct double bond, while stereospecificity dictates the three-dimensional orientation of the resulting oxirane ring. nih.govresearchgate.net

In the context of steroid biosynthesis, enzymes selectively target the Δ9(11) double bond for epoxidation. The stereoselectivity of this reaction is particularly important. For trans-fused steroid systems, enzymatic epoxidation generally proceeds with the predominant formation of the less sterically hindered α-epoxide. mdpi.com This means the enzyme directs the oxygen atom to the "front" face of the molecule (as conventionally drawn), resulting in the 9α,11α-configuration. This high level of control is a hallmark of biocatalysis, which is often difficult to achieve with purely chemical methods that may produce a mixture of α and β isomers. mdpi.com Fungal peroxygenases, for example, have demonstrated strict regioselectivity in the epoxidation of fatty acids, often yielding a single mono-epoxide product with high conversion rates. nih.gov

Precursor Steroid Metabolism Leading to 9,11α-Epoxypregn-4-ene-3,20-dione

The direct precursor for the formation of 9,11α-Epoxypregn-4-ene-3,20-dione is a steroid containing a double bond between the 9th and 11th carbon atoms (a Δ9(11)-steroid). A common route to introduce this feature is through the dehydration of an 11-hydroxy steroid. For example, a regioselective dehydration of an 11α-hydroxysteroid can be used to form the corresponding Δ9,11 double bond in high yield. researchgate.net

Therefore, a plausible biosynthetic pathway starts from a common steroid like progesterone (B1679170), which is first hydroxylated at the 11α-position to yield 11α-hydroxyprogesterone. This intermediate is then dehydrated to form pregna-4,9(11)-diene-3,20-dione (B1250780). This Δ9(11)-unsaturated steroid then serves as the substrate for a cytochrome P450-mediated epoxidation to yield the final product, 9,11α-Epoxypregn-4-ene-3,20-dione.

Table 1: Plausible Biosynthetic Route to 9,11α-Epoxypregn-4-ene-3,20-dione

| Step | Precursor Compound | Enzymatic Reaction | Product |

|---|---|---|---|

| 1 | Progesterone | 11α-Hydroxylation | 11α-Hydroxyprogesterone |

| 2 | 11α-Hydroxyprogesterone | Dehydration | Pregna-4,9(11)-diene-3,20-dione |

| 3 | Pregna-4,9(11)-diene-3,20-dione | Epoxidation | 9,11α-Epoxypregn-4-ene-3,20-dione |

Subsequent Biotransformations and Downstream Mechanistic Pathways

Once formed, the reactive epoxide ring of 9,11α-Epoxypregn-4-ene-3,20-dione makes it a key intermediate for further enzymatic modifications. nih.gov These downstream pathways can involve the opening of the epoxide ring or modifications at other positions on the steroid skeleton.

The three-membered oxirane ring is highly strained and thus susceptible to ring-opening reactions. nih.gov In biological systems, this transformation is often catalyzed by enzymes called epoxide hydrolases. jsynthchem.com These enzymes facilitate the nucleophilic attack of a water molecule on one of the epoxide carbons, resulting in the formation of a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). jsynthchem.com

The ring-opening of 9,11α-Epoxypregn-4-ene-3,20-dione would lead to the formation of a 9,11-dihydroxypregnane derivative. This reaction is a critical step in the synthesis of many potent anti-inflammatory corticosteroids. researchgate.net For example, the opening of a 9β,11β-epoxide is a key step in producing compounds like betamethasone (B1666872) and dexamethasone. researchgate.net A similar enzymatic opening of the 9α,11α-epoxide would yield the corresponding 9α,11-diol, which can be a substrate for further metabolic conversions.

Steroid-modifying microorganisms, particularly fungi, are capable of introducing hydroxyl groups at various positions on the steroid nucleus. researchgate.netnih.gov Studies on the biotransformation of progesterone and its derivatives have shown that hydroxylation can occur at positions such as 6β, 7α, 12β, 15α, and 17α. researchgate.net

Importantly, these hydroxylations can also occur on steroids that already contain an epoxide ring. For example, the fungal strain Isaria farinosa has been shown to transform 16α,17α-epoxyprogesterone into its 6β-hydroxy and 6β,11α-dihydroxy derivatives. researchgate.netnih.gov This demonstrates that the presence of an epoxide does not preclude further enzymatic attack at other sites. By analogy, 9,11α-Epoxypregn-4-ene-3,20-dione could be a substrate for various hydroxylases, leading to a range of poly-functionalized steroids. Other potential modifications include oxidations, such as the conversion of a hydroxyl group to a ketone. mdpi.com

Table 2: Potential Downstream Biotransformations

| Reaction Type | Enzyme Class | Substrate | Potential Product(s) |

|---|---|---|---|

| Epoxide Ring Opening | Epoxide Hydrolase | 9,11α-Epoxypregn-4-ene-3,20-dione | 9α,11-Dihydroxypregn-4-ene-3,20-dione |

| Hydroxylation | Cytochrome P450 Monooxygenase | 9,11α-Epoxypregn-4-ene-3,20-dione | 6β-Hydroxy-9,11α-epoxypregn-4-ene-3,20-dione |

| Hydroxylation | Cytochrome P450 Monooxygenase | 9,11α-Epoxypregn-4-ene-3,20-dione | 17α-Hydroxy-9,11α-epoxypregn-4-ene-3,20-dione |

Mechanistic Investigations of 9,11α Epoxypregn 4 Ene 3,20 Dione Biological Interactions

Detailed mechanistic studies are fundamental to understanding the biological role and therapeutic potential of any compound. For 9,11α-Epoxypregn-4-ene-3,20-dione, however, such investigations appear to be limited.

The interaction of a steroid with enzymes is a critical determinant of its metabolic fate and biological activity.

A comprehensive search of scientific literature did not yield any specific ligand binding assays or kinetic studies for 9,11α-Epoxypregn-4-ene-3,20-dione. Data on its binding affinity and dissociation constants for specific enzymes or receptors are not publicly available. Therefore, no quantitative data on its enzyme interactions can be presented.

Table 1: Ligand Binding and Kinetic Data

| Target Enzyme/Receptor | Binding Affinity (Kd/Ki) | Kinetic Parameters (kon/koff) | Source |

|---|---|---|---|

| Not Available | Not Available | Not Available |

No publicly available data was found for 9,11α-Epoxypregn-4-ene-3,20-dione.

There are no publicly available X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that have resolved the structure of 9,11α-Epoxypregn-4-ene-3,20-dione in complex with any enzyme or protein target. While structural data exists for related epoxy-steroids, this information cannot be directly extrapolated to delineate the specific binding orientation and conformational changes induced by the title compound. researchgate.netuni.luresearchgate.net

The cellular effects of steroid hormones are typically mediated through interactions with nuclear receptors, leading to the modulation of gene expression and signaling pathways.

No studies were identified that characterized 9,11α-Epoxypregn-4-ene-3,20-dione as an agonist or antagonist for any specific receptor. Consequently, its functional activity at the receptor level remains uncharacterized.

In the absence of receptor binding data, there is a corresponding lack of information on any downstream signaling pathway modulation by 9,11α-Epoxypregn-4-ene-3,20-dione. Research into its effects on cellular signaling cascades has not been reported in the available literature.

While its structure is related to endogenous steroids, the role of 9,11α-Epoxypregn-4-ene-3,20-dione as a formal intermediate in any known endogenous metabolic or regulatory pathway has not been documented. It is recognized as a potential synthetic intermediate in the production of other corticosteroids, which are not themselves endogenous in the same manner. researchgate.netnih.gov

Table 2: Summary of Mechanistic Data

| Investigation Area | Finding for 9,11α-Epoxypregn-4-ene-3,20-dione |

|---|---|

| Ligand Binding Assays | No data available. |

| Enzyme Kinetics | No data available. |

| X-ray Crystallography | No structural data in complex with enzymes available. |

| NMR Spectroscopy | No structural data in complex with enzymes available. |

| Receptor Agonism/Antagonism | No data available. |

| Signaling Pathway Modulation | No data available. |

| Endogenous Intermediate Role | Not documented as an endogenous intermediate. |

Advanced Analytical and Spectroscopic Methodologies for the Study of 9,11α Epoxypregn 4 Ene 3,20 Dione

Development of High-Resolution Mass Spectrometry for Structural Elucidation in Complex Matrices

High-resolution mass spectrometry (HRMS) is a cornerstone for the analysis of steroid derivatives, offering unparalleled sensitivity and specificity, which is crucial for their detection and identification in complex biological or synthetic mixtures. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable the separation of the analyte from a matrix, followed by its ionization and mass analysis, providing both molecular weight and structural information. nih.govnih.gov For nonpolar steroids like 9,11α-Epoxypregn-4-ene-3,20-dione, ionization sources like atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI) are often employed. capes.gov.br

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. nih.gov In an MS/MS experiment, the molecular ion (or a specific precursor ion) of 9,11α-Epoxypregn-4-ene-3,20-dione is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure.

For 9,11α-Epoxypregn-4-ene-3,20-dione, the fragmentation is dictated by its core steroid structure and functional groups: the α,β-unsaturated ketone in the A-ring, the acetyl side chain at C-17, and the 9,11α-epoxide ring. nih.govebi.ac.uk Common fragmentation pathways for steroids include:

Loss of the acetyl group: Cleavage of the C17-C20 bond would result in the loss of an acetyl radical (•COCH₃) or ketene (B1206846) (CH₂=C=O).

Ring cleavages: The steroid nucleus can undergo complex cleavages, often initiated by the charge localization on one of the oxygen atoms. The fragmentation pattern typically involves sequential losses of small neutral molecules like water (H₂O), carbon monoxide (CO), and hydrocarbons from the ring system. libretexts.org

Epoxide ring fragmentation: The presence of the 9,11-epoxide introduces specific fragmentation pathways, which can involve ring opening followed by rearrangements and loss of fragments containing the epoxide oxygen.

Analyzing the masses of these fragments allows for the reconstruction of the molecule's structural features, confirming the identity of the steroid backbone and the location of its functional groups.

High-resolution mass spectrometry provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of the molecular ion and its fragments, as numerous combinations of atoms can result in the same nominal mass. The molecular formula for 9,11α-Epoxypregn-4-ene-3,20-dione is C₂₁H₂₈O₃. nih.govchemspider.com Its monoisotopic mass is 328.20384 Da. nih.govebi.ac.uk HRMS can easily distinguish this from other compounds with a nominal mass of 328, such as C₂₂H₃₂O₂ (328.24023 Da).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identification parameter alongside retention time and accurate mass.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of 9,11α-Epoxypregn-4-ene-3,20-dione

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 329.21114 | 179.8 |

| [M+Na]⁺ | 351.19308 | 187.8 |

| [M-H]⁻ | 327.19658 | 186.8 |

| [M+NH₄]⁺ | 346.23768 | 198.3 |

| [M+K]⁺ | 367.16702 | 185.0 |

| [M+H-H₂O]⁺ | 311.20112 | 174.1 |

Data sourced from PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton, proton environments, and the spatial relationships between atoms.

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unraveling the complex, overlapping signals typical of a steroid like 9,11α-Epoxypregn-4-ene-3,20-dione. rsc.orgresearchgate.net

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For 9,11α-Epoxypregn-4-ene-3,20-dione, COSY would reveal the connectivity of protons within each of the steroid rings, allowing for the tracing of the spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It is invaluable for assigning the carbon signals of all protonated carbons in the molecule. youtube.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org NOESY is critical for determining the stereochemistry. For 9,11α-Epoxypregn-4-ene-3,20-dione, key NOE correlations would be expected between the methyl protons and the axial protons on the steroid backbone. Crucially, it would help confirm the α-configuration of the epoxide ring by showing spatial proximity between the epoxide proton at C11 and other specific protons on the α-face of the molecule. researchgate.net

Table 2: Application of 2D NMR Techniques to 9,11α-Epoxypregn-4-ene-3,20-dione

| NMR Technique | Information Gained | Example Application |

|---|---|---|

| COSY | H-H coupling (connectivity) | Tracing proton networks within rings A, B, C, and D. |

| HSQC | Direct C-H correlation (¹J) | Assigning each protonated carbon in the steroid skeleton. |

| HMBC | Long-range C-H correlation (²J, ³J) | Connecting fragments, assigning quaternary carbons (e.g., C10, C13). |

| NOESY | H-H spatial proximity | Confirming stereochemistry of the epoxide ring and ring junctions. |

While most NMR is performed on solutions, solid-state NMR (ssNMR) provides information on the structure, conformation, and dynamics of molecules in the solid, crystalline state. This is particularly useful for studying polymorphism, where a compound can exist in different crystal forms. Studies on related progestins like progesterone (B1679170) have utilized ssNMR to characterize their solid-state properties. nih.gov For 9,11α-Epoxypregn-4-ene-3,20-dione, ssNMR could be used to:

Characterize its crystal lattice and identify the number of molecules in the asymmetric unit.

Analyze intermolecular interactions, such as hydrogen bonding, in the solid state.

Distinguish between different polymorphic or hydrated forms of the compound. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups, as each group has characteristic absorption or scattering frequencies. researchgate.net

For 9,11α-Epoxypregn-4-ene-3,20-dione, the key functional groups are the two ketone groups (C=O), the carbon-carbon double bond (C=C), and the epoxide ring (C-O-C).

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that cause a change in the dipole moment. The α,β-unsaturated ketone in the A-ring would show a C=O stretching vibration at a lower frequency (around 1675 cm⁻¹) than the saturated ketone at C-20 (around 1710 cm⁻¹). The C=C stretch of the enone system would appear around 1615 cm⁻¹. The C-O stretching of the epoxide ring would also be visible.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of laser light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. ias.ac.in The C=C double bond, being highly polarizable, typically gives a strong Raman signal. The epoxide ring also has characteristic Raman bands. Studies on epoxy resins show a characteristic epoxide ring breathing mode in the range of 1230-1280 cm⁻¹ and another band around 916 cm⁻¹. researchgate.netjasco-global.com This makes Raman spectroscopy particularly useful for confirming the presence and studying the chemical environment of the epoxide ring. unibe.ch

Table 3: Characteristic Vibrational Frequencies for 9,11α-Epoxypregn-4-ene-3,20-dione

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Ketone (C-20) | C=O Stretch | ~1710 | Weak |

| Enone (C-3) | C=O Stretch | ~1675 | Moderate |

| Enone (C-4) | C=C Stretch | ~1615 | Strong |

| Epoxide Ring | Ring Breathing | ~1250 | Moderate-Strong |

| Epoxide Ring | Ring Deformation | ~915 | Weak-Moderate |

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors for Isolation and Purity Assessment

Chromatographic methods are fundamental to the separation and purification of 9,11α-Epoxypregn-4-ene-3,20-dione from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques, often coupled with advanced detectors for enhanced sensitivity and structural information.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the analysis of steroids due to its versatility and applicability to non-volatile and thermally sensitive compounds like 9,11α-Epoxypregn-4-ene-3,20-dione. Reversed-phase HPLC is the most common mode used for steroid separation. nih.gov In this setup, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is used with a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. nih.govnih.gov The separation is driven by the hydrophobic interactions between the steroid and the stationary phase. The elution order is generally predictable, with less polar steroids being retained longer. nih.gov

For closely related steroids or isomers, achieving baseline resolution can be challenging. pepolska.pl Method development often involves optimizing the mobile phase composition (e.g., using ternary mixtures of water, methanol, and tetrahydrofuran), adjusting the pH, and controlling the column temperature to fine-tune selectivity. nih.govlcms.cz The use of polar-end-capped columns can improve the retention and peak shape of more polar steroids by minimizing unwanted interactions with residual silanols on the silica surface. pepolska.pl

Advanced detectors coupled with HPLC significantly enhance analytical capabilities.

UV-Vis Detectors: Steroids with chromophores, such as the α,β-unsaturated ketone system in the A-ring of 9,11α-Epoxypregn-4-ene-3,20-dione, can be readily detected by UV-Vis spectrophotometry. lcms.cz

Mass Spectrometry (MS): HPLC-MS is a powerful combination that provides not only retention time data but also mass-to-charge ratio information, which is invaluable for molecular weight determination and structural confirmation. nih.gov Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for definitive identification. nih.gov

Fluorescence Detectors (FLD): While steroids are not naturally fluorescent, derivatization with fluorescent tags can enable highly sensitive detection, which is particularly useful for trace-level analysis. nih.gov

A patent for a related compound, a 9,11β-epoxide steroid, specifies an HPLC method for purity assessment, demonstrating the industrial relevance of this technique. google.com

Gas Chromatography (GC): GC is another cornerstone technique for steroid analysis, prized for its high resolution. However, due to the low volatility and potential thermal instability of steroids, derivatization is almost always a prerequisite for GC analysis. nih.gov Hydroxyl and ketone groups are commonly converted to more volatile and stable trimethylsilyl (B98337) (TMS) ethers or other derivatives. nih.govmdpi.com This process reduces the polarity of the analytes and improves their chromatographic behavior. restek.com

GC is typically coupled with Flame Ionization Detectors (FID) for quantification or Mass Spectrometry (MS) for identification. GC-MS is considered a gold standard for steroid profiling. mdpi.com It provides highly specific fragmentation patterns (mass spectra) that serve as a chemical fingerprint for the compound. The use of high-resolution capillary columns is essential for separating complex mixtures of steroid isomers. restek.com

The table below summarizes typical chromatographic conditions used for the analysis of steroids, which are applicable for the isolation and purity assessment of 9,11α-Epoxypregn-4-ene-3,20-dione.

| Technique | Column Type | Mobile/Carrier Gas | Detector | Typical Conditions | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Gradient of Water and Acetonitrile/Methanol | UV-Vis, MS | Flow rate: 1.0 mL/min; Temperature: 20-50°C; Detection at ~254 nm for UV. | pepolska.pllcms.czhplc.eu |

| GC | Capillary Column (e.g., Rxi-1ms, 30m x 0.25mm) | Helium or Hydrogen | MS, FID | Requires derivatization (e.g., silylation). Temperature program: e.g., ramp from 150°C to 300°C. | nih.govrestek.com |

Computational Chemistry in Support of Spectroscopic Data Interpretation

The definitive identification of 9,11α-Epoxypregn-4-ene-3,20-dione and the confirmation of its stereochemistry are heavily reliant on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, the interpretation of these spectra can be complex due to the intricate three-dimensional structure of the molecule. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting spectroscopic parameters and aiding in the interpretation of experimental data. ivanmr.comyoutube.com

NMR Spectroscopy: DFT calculations can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) of a proposed structure with a high degree of accuracy. researchgate.net The process involves first finding the lowest energy conformation of the molecule through computational geometry optimization. Then, using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated. nih.gov These theoretical shielding values are then scaled to predict the chemical shifts that would be observed experimentally. youtube.com

This predictive power is crucial for:

Structural Verification: By comparing the computationally predicted NMR spectrum with the experimental one, a proposed structure can be either confirmed or refuted. A low mean absolute error between the calculated and experimental shifts provides strong evidence for the correctness of the assigned structure. youtube.com

Stereochemical Assignment: Isomers, such as the α- and β-epoxides of a steroid, can have very similar but distinct NMR spectra. DFT calculations are sensitive enough to predict these subtle differences, allowing for the unambiguous assignment of stereochemistry. semanticscholar.org For example, a study on epimeric 4,5-epoxy-3-oxo steroids demonstrated that DFT could reliably differentiate the α and β isomers based on calculated 13C NMR chemical shifts. semanticscholar.org

Resolving Ambiguity: In cases where spectral signals are overlapped or ambiguous in one-dimensional spectra, computational data can help assign specific resonances to the correct atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: Similarly, DFT calculations can simulate the vibrational (IR) spectrum of a molecule. researchgate.netdiva-portal.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum is generated. This is particularly useful for identifying characteristic absorption bands associated with specific functional groups, such as the carbonyl (C=O) stretches of the ketones at C3 and C20, the C=C stretch of the enone system, and vibrations involving the epoxide ring. A study on (16α,17)-epoxyprogesterone showed good agreement between experimental and theoretical IR spectra, aiding in the conformational analysis of the molecule. nih.gov

The synergy between computational prediction and experimental measurement provides a robust framework for structural elucidation. It reduces ambiguity, increases confidence in assignments, and can even guide the synthesis towards a desired stereoisomer. youtube.comsemanticscholar.org

The following table illustrates the principle of using computational chemistry to support spectroscopic data, showing a comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a representative epoxy steroid.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) | Reference |

|---|---|---|---|---|

| C-3 (Ketone) | 199.1 | 198.5 | 0.6 | semanticscholar.org |

| C-4 (Epoxide) | 66.5 | 67.1 | -0.6 | |

| C-5 (Epoxide) | 69.8 | 70.3 | -0.5 | |

| C-9 | 40.2 | 40.9 | -0.7 | |

| C-11 | 55.0 | 55.8 | -0.8 |

Chemical Reactivity and Transformations of 9,11α Epoxypregn 4 Ene 3,20 Dione

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide group in 9,11α-Epoxypregn-4-ene-3,20-dione makes it susceptible to cleavage by a variety of reagents, particularly under acidic conditions or through nucleophilic attack. These reactions are fundamental to the introduction of functionality at the C-9 and C-11 positions of the steroid nucleus.

Acid-Catalyzed Rearrangements and Nucleophilic Attack

In the presence of acids, the epoxide oxygen of 9,11α-epoxy steroids can be protonated, which activates the ring towards nucleophilic attack and rearrangement. For instance, treatment of 3β-acetoxy-9,11α-epoxy-5α-lanostane, a related steroidal epoxide, with boron trifluoride–ether complex leads to a mixture of rearranged products, including 3β-acetoxy-5α,9β-lanostan-11-one. researchgate.net This transformation involves a backbone rearrangement, highlighting the complex skeletal changes that can be induced by acid catalysis.

The reaction of 9,11α-epoxy steroids with hydrogen halides, such as hydrobromic acid, results in the formation of halohydrins. Specifically, the reaction of a 9,11α-epoxide with hydrobromic acid would be expected to yield a 9α-bromo-11β-hydroxy steroid. This trans-diaxial opening is a result of the nucleophilic attack of the bromide ion at the C-9 position and the protonation of the epoxide oxygen, followed by attack of water at C-11.

Nucleophilic Additions and Functionalization

The epoxide ring of 9,11α-Epoxypregn-4-ene-3,20-dione is a key site for the introduction of various functional groups through nucleophilic addition reactions. These reactions are crucial for the synthesis of a wide range of biologically active steroids. For example, the reaction with strong nucleophiles like Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds.

Furthermore, the opening of the epoxide ring with nitrogen nucleophiles can lead to the formation of amino-hydroxy steroids. The use of strong bases can also effect the opening of the epoxide. For instance, the transformation of 9α-substituted-11β-hydroxy steroids into the corresponding 9β,11β-epoxides is often achieved using strong organic bases. wikipedia.org

Oxidation and Reduction Reactions of the Pregnane (B1235032) Core

The pregnane core of 9,11α-Epoxypregn-4-ene-3,20-dione possesses several sites amenable to oxidation and reduction, including the C3 and C20 ketones and the C4-C5 double bond.

The selective reduction of the ketone groups is a common transformation. For example, the 20-keto group of corticosteroids can be stereoselectively reduced to a 20α-hydroxy group using sodium borohydride (B1222165) in a two-phase system. google.com The presence of a 17α-hydroxyl group can influence the stereochemical outcome of this reduction. Similarly, the α,β-unsaturated ketone in the A-ring can be selectively reduced. Catalytic hydrogenation of steroidal 4-ene-3-ketones in the presence of specific catalysts can lead to the formation of 5β-steroids, which are important neuroactive compounds. google.com Stronger reducing agents like lithium aluminum hydride (LiAlH4) can reduce both ketones and the epoxide ring. masterorganicchemistry.com

Conversely, oxidation reactions can also be performed on the pregnane nucleus. The Oppenauer oxidation is a mild method for oxidizing secondary alcohols to ketones and has been widely used in steroid synthesis. thermofisher.comwikipedia.orgalfa-chemistry.combyjus.com While 9,11α-Epoxypregn-4-ene-3,20-dione already possesses ketone groups, related steroid alcohols can be oxidized to their corresponding ketones without affecting other sensitive functional groups. alfa-chemistry.com For instance, the Oppenauer oxidation of pregnenolone (B344588) yields progesterone (B1679170). wikipedia.org Microbial transformations can also be employed to introduce hydroxyl groups at various positions on the pregnane skeleton. nih.gov

Derivatization for Probing Structure-Activity Relationships at a Mechanistic Level

The chemical modification of 9,11α-Epoxypregn-4-ene-3,20-dione is a powerful tool for investigating the structure-activity relationships (SAR) of steroidal compounds. By systematically altering the functional groups on the steroid scaffold, researchers can gain insights into the molecular features required for biological activity.

For example, the introduction of halogen atoms at the C-9 position, often achieved through the ring-opening of the 9,11-epoxide, can significantly impact the biological properties of the resulting steroid. researchgate.net The synthesis of 9- and 12-halo-11-oxygenated progesterones has been a subject of study to understand their biological activities. acs.org The stereochemistry at various centers, such as C-9 and C-11, also plays a crucial role in determining the biological potency of these compounds. nih.gov

Furthermore, the modification of the side chain at C-17 and the introduction of various substituents on the steroid nucleus have been explored to develop new therapeutic agents. The biological activities of a series of 9a-homo-9,11-epoxy prostanoic acid analogues have been examined to understand the influence of stereochemistry on their effects. thermofisher.com

Rearrangements and Isomerizations of the Epoxide Ring

Beyond the acid-catalyzed rearrangements, the epoxide ring of 9,11α-Epoxypregn-4-ene-3,20-dione can undergo other types of rearrangements and isomerizations. Thermal rearrangements of steroidal epoxides have been documented. researchgate.net For instance, a patent describes the thermal decomposition of a related compound to prepare a derivative. researchgate.net

The isomerization of the epoxide ring can also be influenced by the reaction conditions and the presence of other functional groups on the steroid. The formation of 9β,11β-epoxides from 9α-substituted-11β-hydroxy steroids is a well-known process, indicating the possibility of controlling the stereochemistry of the epoxide ring. wikipedia.org

Structural Analogues and Derivatives of 9,11α Epoxypregn 4 Ene 3,20 Dione

Synthesis and Stereochemical Characterization of Isomers

The synthesis of 9,11α-Epoxypregn-4-ene-3,20-dione and its stereoisomers typically originates from precursors containing a double bond at the C9-C11 position, such as 9(11)-dehydroprogesterone. The epoxidation of this double bond is a key transformation.

Synthesis Methods:

Peroxy Acid Epoxidation: Treatment of a Δ⁹(¹¹)-steroid with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for introducing the epoxide ring. The stereochemical outcome of this reaction is influenced by the steric environment of the double bond. The α-face of the steroid nucleus is generally less sterically hindered, often leading to the preferential formation of the α-epoxide.

Halohydrin Formation and Cyclization: An alternative route involves the formation of a halohydrin intermediate from the Δ⁹(¹¹)-alkene, followed by an intramolecular Williamson ether synthesis to close the epoxide ring. youtube.com This two-step process can offer different stereoselectivity compared to direct epoxidation.

Microbial Transformation: Certain microorganisms are capable of performing highly specific oxidation reactions on steroid substrates. The use of fungal strains, for instance, can achieve the epoxidation of steroidal double bonds, sometimes with high stereospecificity. ramauniversity.ac.in For example, the 9,11-epoxidation of 9(11)-dehydro compounds has been reported using microorganisms like Curvularia lunata. ramauniversity.ac.in

Stereochemical Characterization: The stereochemistry of the resulting epoxides is crucial for their biological activity. The formation of an epoxide creates two new chiral centers at C9 and C11. youtube.com The relative orientation of the epoxide ring (α or β) with respect to the steroid plane defines the isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for stereochemical assignment. The chemical shifts and coupling constants of the protons at C9 and C11, as well as the chemical shifts of the adjacent carbon atoms, are sensitive to the epoxide's orientation. Empirical rules based on the gamma-gauche effect in ¹³C NMR have been developed to predict the configuration of epoxides within rigid ring systems like the steroid nucleus. researchgate.net

X-ray Crystallography: Unambiguous determination of the stereochemistry can be achieved through single-crystal X-ray diffraction analysis, which provides the precise three-dimensional structure of the molecule.

The reaction of a planar, sp²-hybridized alkene can be attacked from either face, potentially leading to a racemic mixture of enantiomers if the starting material is achiral. youtube.com However, in the context of the chiral steroid scaffold, epoxidation leads to diastereomers (e.g., the 9α,11α-epoxide vs. the 9β,11β-epoxide), which have distinct physical properties and can be separated.

Modification of the Pregnane (B1235032) Scaffold for Mechanistic Probes

Modifying the pregnane scaffold of 9,11α-Epoxypregn-4-ene-3,20-dione allows for the creation of mechanistic probes to investigate the function of steroid-metabolizing enzymes and receptors. nih.gov These probes can help elucidate binding modes, catalytic mechanisms, and the structural requirements for biological activity.

Halogenated substrate analogues have been successfully employed as probes for cytochrome P450 enzymes. nih.gov By analogy, introducing halogen atoms at specific positions on the 9,11α-epoxypregnane skeleton can modulate the electronic properties and steric profile of the molecule, providing insights into enzyme-substrate interactions. nih.gov For example, fluorination can block sites of metabolic oxidation, while the introduction of heavier halogens can serve as probes for X-ray crystallography of protein-ligand complexes. nih.govnih.gov

Microbial transformation serves as another powerful tool for scaffold modification. Various microorganisms, including fungi and bacteria, possess a wide range of enzymes that can catalyze specific reactions on the steroid nucleus, such as hydroxylation, dehydrogenation, and side-chain cleavage. nih.govresearchfloor.org Applying these biocatalytic systems to 9,11α-Epoxypregn-4-ene-3,20-dione could generate a library of novel derivatives with modifications at positions that are challenging to achieve through conventional chemical synthesis. nih.gov These derivatives can then be used to probe the active sites of steroidogenic enzymes like CYP17A1 and CYP21A2. nih.gov

Below is a table of potential modifications to the pregnane scaffold for creating mechanistic probes.

| Modification Type | Position on Scaffold | Rationale as a Mechanistic Probe | Potential Synthetic Method |

|---|---|---|---|

| Fluorination | C-17, C-21 | Blocks metabolic hydroxylation; alters electronic properties to probe enzyme active sites. nih.gov | Chemical synthesis using fluorinating agents. |

| Hydroxylation | C-6β, C-12β, C-15α | Introduces polar groups to probe hydrogen bonding networks in receptor binding pockets. mdpi.com | Microbial biotransformation (e.g., with Aspergillus or Rhizopus species). nih.govmdpi.com |

| Dehydrogenation | C-1, C-6 | Introduces planarity; alters conformation to study receptor selectivity. | Microbial dehydrogenation (e.g., with Rhodococcus species). researchfloor.org |

| Alkylation | C-2, C-6 | Adds steric bulk to map the boundaries of a binding pocket. | Organometallic addition reactions. |

Covalent Ligands and Affinity Probes Derived from 9,11α-Epoxypregn-4-ene-3,20-dione

The inherent reactivity of the epoxide ring makes 9,11α-Epoxypregn-4-ene-3,20-dione an attractive starting point for the design of covalent ligands and affinity probes. The strained three-membered ring is susceptible to nucleophilic attack by amino acid residues (such as cysteine, histidine, or lysine) in the active site of an enzyme or the binding pocket of a receptor, leading to the formation of a stable covalent bond.

Covalent Ligands: A molecule of 9,11α-Epoxypregn-4-ene-3,20-dione could itself act as a covalent ligand. If the binding pocket of a target protein contains a suitably positioned nucleophile, the epoxide can undergo ring-opening to form an irreversible adduct. This can lead to prolonged or permanent inhibition/activation of the target, a strategy often employed in drug design.

Affinity Probes: Affinity probes are created by attaching a reporter group (like a fluorescent tag, a biotin (B1667282) molecule, or a radiolabel) to a ligand scaffold. These probes are used to identify, isolate, and characterize target proteins. Haptens, which are small molecules that can elicit an immune response when attached to a larger carrier, can also be considered a form of affinity probe for generating specific antibodies. nih.gov

A synthetic strategy for creating affinity probes from 9,11α-Epoxypregn-4-ene-3,20-dione could involve the regioselective opening of the epoxide ring with a bifunctional linker. nih.gov This linker would contain a nucleophilic group (e.g., a thiol or amine) to react with the epoxide at C9 or C11, and a second functional group on the other end for conjugation to a reporter molecule.

Example Synthetic Scheme for an Affinity Probe:

Nucleophilic Ring Opening: React 9,11α-Epoxypregn-4-ene-3,20-dione with a linker molecule like 3-mercaptopropanoic acid. The thiol group attacks one of the epoxide carbons (e.g., C11), opening the ring and forming a thioether bond, while leaving a hydroxyl group at the other carbon (C9). nih.gov

Activation: The carboxylic acid terminus of the linker now attached to the steroid is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.

Conjugation: The activated steroid derivative is then reacted with an amine-containing reporter molecule (e.g., a fluorescent dye, biotin-amine) to form a stable amide bond, yielding the final affinity probe.

These derived probes can be invaluable tools for proteomics and chemical biology, enabling the identification of novel cellular targets for pregnane-like steroids and facilitating a deeper understanding of their biological roles.

Theoretical and Computational Studies on 9,11α Epoxypregn 4 Ene 3,20 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. For 9,11α-Epoxypregn-4-ene-3,20-dione, these calculations can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. DFT studies on steroid molecules are common for predicting geometries, energies, and various molecular properties. nih.govfrontiersin.orgresearchgate.net For 9,11α-Epoxypregn-4-ene-3,20-dione, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy and location of these orbitals indicate the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, in related steroid systems, the HOMO is often located around the electron-rich regions like the C=C double bond, while the LUMO can be associated with carbonyl groups. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The epoxide oxygen and the carbonyl oxygens at C3 and C20 would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding.

Predict Spectroscopic Properties: DFT can calculate vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are invaluable for the structural elucidation and characterization of the compound.

A theoretical DFT study on an epoxy resin system demonstrated how quantum chemical reactivity indices, derived from DFT calculations, can be used to understand and predict reaction mechanisms. frontiersin.org Such an approach could be applied to predict the reactivity of the epoxide ring in 9,11α-Epoxypregn-4-ene-3,20-dione.

Table 1: Predicted Physicochemical Properties and Descriptors for 9,11α-Epoxypregn-4-ene-3,20-dione

| Property/Descriptor | Value | Source |

| Molecular Formula | C₂₁H₂₈O₃ | nih.gov |

| Molecular Weight | 328.45 g/mol | nih.gov |

| Monoisotopic Mass | 328.20384475 Da | nih.gov |

| XlogP (predicted) | 1.9 | uni.lu |

| Predicted CCS ([M+H]⁺, Ų) | 179.8 | uni.lu |

| Predicted CCS ([M+Na]⁺, Ų) | 187.8 | uni.lu |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based solely on the principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

A comparative ab initio study on the progestogen norethisterone and its derivatives used the Hartree-Fock method with a 6-31G(*) basis set to determine the lowest energy conformation, geometries, and electronic structures. nih.gov Similar studies on 9,11α-Epoxypregn-4-ene-3,20-dione could elucidate:

Detailed Electronic Structure: Providing a precise description of electron correlation effects, which can be important for understanding the molecule's stability and reactivity.

Reaction Pathways and Transition States: Ab initio methods are well-suited for mapping out the energy landscape of chemical reactions, such as the opening of the epoxide ring, and identifying the high-energy transition state structures.

Molecular Dynamics Simulations of Compound-Biomacromolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For 9,11α-Epoxypregn-4-ene-3,20-dione, MD simulations can be used to explore its interactions with biological targets, such as steroid receptors or metabolic enzymes.

MD simulations of steroid-receptor complexes have been used to understand the structural basis of ligand binding and specificity. nih.govnih.gov For example, simulations could model the docking of 9,11α-Epoxypregn-4-ene-3,20-dione into the ligand-binding domain of a progesterone (B1679170) or glucocorticoid receptor. Key insights from such simulations would include:

Binding Pose and Stability: Predicting the preferred orientation of the compound within the receptor's binding pocket and the stability of the resulting complex over time.

Key Intermolecular Interactions: Identifying the specific amino acid residues that form hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the steroid. The epoxy and carbonyl groups would be expected to be key hydrogen bond acceptors.

Conformational Changes: Observing how the receptor and the ligand adapt their conformations upon binding.

MD simulations have also been used to study the interaction of steroids with cyclodextrins, providing insights into complex formation driven by van der Waals interactions. sioc-journal.cn

Conformational Analysis and Energy Minimization

The biological activity of a flexible molecule like 9,11α-Epoxypregn-4-ene-3,20-dione is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt.

Ring Puckering: The cyclohexane (B81311) and cyclopentane (B165970) rings can adopt different puckered conformations (e.g., chair, boat, twist-boat for cyclohexane; envelope, twist for cyclopentane). The presence of the rigid epoxide ring across the B and C rings will significantly constrain the conformations of these rings.

Side Chain Orientation: The acetyl group at C17 can rotate, leading to different conformers.

Energy minimization calculations, typically performed using molecular mechanics force fields or quantum mechanical methods, are used to find the geometry with the lowest potential energy for each potential conformer. A single-crystal X-ray structure analysis of the related 16α,17-epoxy-4-pregnene-3,20-dione revealed its solid-state conformation, showing that the 20-carbonyl group eclipses the C(13)-C(17) bond. nih.gov Similar experimental or theoretical studies on 9,11α-Epoxypregn-4-ene-3,20-dione would be essential to determine its preferred conformation.

In Silico Prediction of Biosynthetic Pathways and Metabolic Fates

In silico (computer-based) tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. These tools often use knowledge-based systems that contain information on common metabolic reactions or machine learning models trained on large datasets of known metabolic transformations. pensoft.net

For 9,11α-Epoxypregn-4-ene-3,20-dione, in silico metabolism prediction could suggest several potential biotransformations, including:

Hydroxylation: This is a common metabolic pathway for steroids, catalyzed by cytochrome P450 enzymes. Various carbon atoms on the steroid backbone could be susceptible to hydroxylation.

Reduction: The carbonyl groups at C3 and C20, as well as the C4-C5 double bond, are potential sites for reduction.

Epoxide Ring Opening: The epoxide group could be hydrolyzed by epoxide hydrolases to form a diol. The regioselectivity of this opening can be influenced by steric and electronic factors. nih.gov

In silico models have been successfully used to screen for metabolites of glucocorticosteroids in urine samples, demonstrating the utility of this approach in steroid analysis. nih.gov Predicting the metabolic fate of 9,11α-Epoxypregn-4-ene-3,20-dione is crucial for understanding its pharmacokinetics and potential biological activity, as metabolites may have different properties than the parent compound.

Emerging Research Areas and Future Directions in 9,11α Epoxypregn 4 Ene 3,20 Dione Research

Advanced Biocatalytic Synthesis of Analogues and Complex Metabolites

The synthesis of steroid analogues and metabolites is moving beyond traditional chemical methods towards more precise and sustainable biocatalytic processes. orientjchem.org Whole-cell biocatalysis, using microorganisms like fungi and bacteria, offers a powerful tool for regio- and stereo-selective modifications of the steroid skeleton, which are often difficult to achieve with chemical agents. orientjchem.orgnih.gov This is particularly relevant for creating derivatives of 9,11α-Epoxypregn-4-ene-3,20-dione, where specific functionalization could lead to novel bioactive compounds.

Recent advancements have focused on enzyme systems, especially cytochrome P450 (P450) monooxygenases, for their ability to perform challenging C-H oxyfunctionalization reactions. nih.govnih.gov Researchers are mining microbial genomes for novel P450 enzymes and engineering existing ones to enhance their activity and selectivity for specific steroid substrates. nih.gov For instance, the hydroxylation of progesterone (B1679170) and its derivatives at various positions (e.g., 6β, 11α, 12β) has been successfully demonstrated using fungal strains like Isaria farinosa. mdpi.com This approach could be adapted to introduce hydroxyl groups or other functionalities to the 9,11α-epoxypregnane core, generating a library of novel analogues for biological screening.

Future efforts in this area will likely involve:

Enzyme Engineering: Utilizing techniques like site-directed mutagenesis and directed evolution to create bespoke enzymes tailored for the specific transformation of 9,11α-Epoxypregn-4-ene-3,20-dione. nih.gov Computational modeling of enzyme-substrate interactions can guide these engineering efforts, predicting which residues are critical for binding and catalysis. nih.govacs.org

Metabolic Engineering: Modifying the metabolic pathways of host microorganisms (like Saccharomyces cerevisiae or Escherichia coli) to create efficient whole-cell factories for producing complex steroid metabolites. nih.gov

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysis with the versatility of chemical synthesis to build complex steroidal structures that are otherwise inaccessible. nih.gov This unified approach could enable the efficient production of valuable intermediates from biocatalytically generated derivatives of 9,11α-Epoxypregn-4-ene-3,20-dione. nih.gov

Integration of Omics Technologies for Systems-Level Understanding of its Biological Role

To fully comprehend the biological significance of 9,11α-Epoxypregn-4-ene-3,20-dione, researchers are turning to "omics" technologies. nih.gov These platforms—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of cellular processes, moving beyond the study of single molecules to the analysis of entire biological systems. nih.govresearchgate.net The integration of these data streams is crucial for building comprehensive models of steroid biosynthesis and action. nih.govresearchgate.net

Proteomics, the large-scale study of proteins, can identify and quantify the enzymes involved in the biosynthesis and metabolism of steroids. nih.govresearchgate.net For example, quantitative proteomic profiling of adrenal tissues has revealed the upregulation of specific steroidogenic enzymes in hormone-producing adenomas. nih.gov Such studies could pinpoint the enzymatic pathways that may produce or be influenced by 9,11α-Epoxypregn-4-ene-3,20-dione. Furthermore, proteomics can uncover post-translational modifications like phosphorylation, which play a key role in regulating the activity of steroidogenic enzymes. nih.govnih.gov

Metabolomics, which profiles the complete set of metabolites in a biological sample, provides a direct snapshot of the physiological state of a cell or organism. nih.gov By comparing the metabolomes of cells or tissues exposed to 9,11α-Epoxypregn-4-ene-3,20-dione with controls, researchers can identify metabolic pathways that are perturbed by the compound. This approach offers a powerful way to generate hypotheses about its biological function and potential downstream effects. nih.gov The combination of omics platforms can bridge the gap between genotype and phenotype, offering a more complete picture of a compound's role. researchgate.net

Future directions include:

Multi-Omics Data Integration: Developing sophisticated bioinformatics pipelines to integrate data from genomics, proteomics, and metabolomics to construct detailed network models of steroid action. researchgate.net

Spatial Omics: Analyzing the distribution of specific proteins and metabolites within tissues to understand the localized synthesis and action of steroids like 9,11α-Epoxypregn-4-ene-3,20-dione.

Fluxomics: Measuring the rates of metabolic reactions in real-time to understand how the compound alters metabolic fluxes through key pathways.

Development of Novel Analytical Tools for In Situ Monitoring

The development of rapid, sensitive, and selective analytical methods is critical for studying the dynamics of steroid synthesis and action. tandfonline.com While traditional methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful, they often require extensive sample preparation and are not suited for real-time measurements. nih.govresearchgate.net A key area of emerging research is the creation of tools for the in situ and real-time monitoring of steroid compounds in biological systems. nih.govmdpi.com

Electrochemical biosensors represent a promising frontier for steroid detection. mdpi.com These devices offer advantages such as low cost, high sensitivity, fast response times, and the potential for miniaturization. nih.govmdpi.com Researchers are developing sensors based on molecularly imprinted polymers (MIPs), which create specific recognition sites for a target molecule, such as a steroid. researchgate.net For instance, MIP-based electrochemical sensors have been designed for the detection of cortisol and testosterone. researchgate.netscielo.br This technology could be adapted to create a specific sensor for 9,11α-Epoxypregn-4-ene-3,20-dione, enabling its direct measurement in cell cultures or other biological media.

Other innovative analytical approaches include:

Reporter Gene-Based Biosensors: Engineering cells with reporter systems, such as enhanced green fluorescent protein (EGFP), that respond to the presence of specific steroids, allowing for high-throughput screening and detection at very low concentrations. nih.gov

Advanced Mass Spectrometry: Utilizing novel matrices, such as composites of graphene and metal-organic frameworks, to enhance the detection of steroids in surface-assisted laser desorption/ionization time-of-flight mass spectrometry (SALDI-TOF MS). researchgate.net

Raman Spectroscopy: Employing techniques like Surface-Enhanced Raman Spectroscopy (SERS) for ultrasensitive detection, although challenges related to signal interference from complex matrices need to be addressed. nih.gov

Application of Machine Learning in Predicting Compound Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) models, driven by ML algorithms, can predict the biological potential of steroids based on their structural and electronic features. mdpi.com By training models on datasets of known steroids, researchers can predict the activity of novel analogues of 9,11α-Epoxypregn-4-ene-3,20-dione before they are synthesized. mdpi.com Such models use calculated molecular descriptors—like the energies of molecular orbitals (HOMO/LUMO) and dipole moment—to build predictive relationships. mdpi.com

Furthermore, ML is being used to:

Predict Chemical Reactivity: AI models can predict the stability and reactivity of organic compounds, which could be used to anticipate the metabolic fate of 9,11α-Epoxypregn-4-ene-3,20-dione or guide its chemical modification. chemistryworld.commdpi.com

Analyze Omics Data: Deep learning tools, such as convolutional neural networks (CNNs), are being developed to automatically recognize steroid-like molecules from complex mass spectrometry data, streamlining metabolomics workflows. acs.org

Model Enzyme-Substrate Interactions: Computational docking and molecular dynamics simulations, increasingly coupled with ML, can provide insights into how a steroid fits into the active site of an enzyme, guiding efforts in biocatalyst engineering. nih.govnih.gov ML algorithms like random forests and artificial neural networks (ANNs) have been successfully used to model and predict complex biological endpoints, such as the inhibition of steroidogenic enzymes. acs.orgmdpi.com

The integration of ML into steroid research provides a proof-of-concept for its application to complex clinical and biological data, promising to enhance efficiency and predictive power in the study of compounds like 9,11α-Epoxypregn-4-ene-3,20-dione. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.